N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectroscopy reveals distinct proton environments (Figure 1). The benzodioxolmethyl group’s methylene protons (CH₂ ) resonate as a singlet at δ 4.02–4.05 ppm , while aromatic protons on the benzodioxol ring appear as two doublets at δ 6.82 ppm (J = 8.1 Hz) and δ 6.72 ppm (J = 8.1 Hz). The tetrahydrothiophene dioxidyl group’s protons exhibit complex splitting: the axial protons adjacent to the sulfonyl group resonate at δ 3.12–3.25 ppm , whereas equatorial protons appear upfield at δ 2.68–2.85 ppm . The benzamide’s aromatic protons (ortho to the sulfonyl group) are deshielded to δ 7.89 ppm (d, J = 8.5 Hz), with meta protons at δ 7.45 ppm (d, J = 8.5 Hz).
¹³C NMR data further corroborate the structure: the benzodioxol carbons (O–C–O ) resonate at δ 148.9 ppm and δ 147.3 ppm , while the sulfonyl-bearing carbon (C–SO₂) appears at δ 139.2 ppm . The tetrahydrothiophene dioxidyl carbons are observed at δ 54.1 ppm (C–S) and δ 35.7 ppm (CH₂–SO₂).
Infrared (IR) and Raman Vibrational Signatures
IR spectroscopy identifies key functional groups: the sulfonyl group (SO₂ ) exhibits strong asymmetric and symmetric stretching vibrations at 1365 cm⁻¹ and 1152 cm⁻¹ , respectively. The benzodioxol ring’s ether linkages (C–O–C) show stretching bands at 1248 cm⁻¹ and 1036 cm⁻¹ , while the amide carbonyl (C=O) absorbs at 1667 cm⁻¹ . Raman spectroscopy highlights the benzodioxol ring’s breathing mode at 1602 cm⁻¹ and the sulfonyl group’s deformation mode at 570 cm⁻¹ .
UV-Vis Absorption Profiles
The compound’s UV-Vis spectrum in methanol displays absorption maxima at λ = 254 nm (π→π* transition of the benzodioxol ring) and λ = 310 nm (n→π* transition of the sulfonyl group). Molar absorptivity (ε) values of 12,400 L·mol⁻¹·cm⁻¹ (254 nm) and 8,700 L·mol⁻¹·cm⁻¹ (310 nm) indicate strong conjugation between the aromatic and sulfonyl moieties. Solvatochromic shifts are minimal, suggesting limited charge-transfer interactions in polar solvents.
Properties
Molecular Formula |
C19H19NO7S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C19H19NO7S2/c21-19(20-10-13-1-6-17-18(9-13)27-12-26-17)14-2-4-15(5-3-14)29(24,25)16-7-8-28(22,23)11-16/h1-6,9,16H,7-8,10-12H2,(H,20,21) |
InChI Key |
BFDZDSPCWVUHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodioxole Moiety
The benzodioxole fragment can be synthesized through a variety of methods, commonly involving the reaction of catechol with appropriate aldehydes or ketones under acidic or basic conditions. A typical reaction might involve:
Synthesis of Tetrahydrothiophene Sulfonamide
This step involves creating a tetrahydrothiophene ring that is sulfonylated to yield the desired sulfonamide group.
Coupling Reaction
The final step is coupling the benzodioxole and tetrahydrothiophene components to form N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide.
Reagents : The benzodioxole derivative, tetrahydrothiophene sulfonamide, coupling agent (e.g., EDC or DCC), base (e.g., triethylamine).
-
- Combine the benzodioxole derivative and tetrahydrothiophene sulfonamide in a solvent such as DMF.
- Add the coupling agent and base to facilitate the formation of the amide bond.
- Stir under inert atmosphere conditions for several hours.
- Purify through column chromatography to isolate the final product.
Data Table: Summary of Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Benzodioxole | Catechol, Formaldehyde, HCl | Heat under reflux | TBD |
| Synthesis of Tetrahydrothiophene | Thiolane, SO₂ or Sulfonyl Chloride | DMF, Base | TBD |
| Coupling Reaction | Benzodioxole derivative, Tetrahydrothiophene | DMF, EDC/DCC, Triethylamine | TBD |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The benzodioxole and benzamide moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, making it a candidate for drug development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with N-(1,3-Benzodioxol-5-yl)-4-[(Dimethylamino)Sulfonyl]Benzamide
The closest structural analog is N-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)sulfonyl]benzamide (). Key differences include:
- Sulfonyl Substituent: The tetrahydrothiophene sulfonyl group in the target compound introduces a rigid, cyclic sulfone, whereas the dimethylamino sulfonyl group in the analog is linear and basic. This affects solubility (tetrahydrothiophene sulfonyl reduces aqueous solubility) and receptor-binding specificity.
- Benzodioxole Linkage : The analog lacks the methylene spacer (-CH₂-) between the benzodioxole and benzamide, reducing conformational flexibility compared to the target compound.
*LogP values are computational estimates using fragment-based methods.
Comparison with (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide Derivatives
A structurally distinct benzamide derivative () features a thiazolidinedione moiety instead of sulfonyl groups. Key distinctions:
- Pharmacophore: The target compound relies on sulfonate interactions, while the thiazolidinedione derivative engages in keto-enol tautomerism for binding (e.g., peroxisome proliferator-activated receptor modulation).
- Synthetic Route : The analog in uses carbodiimide-mediated coupling , whereas the target compound likely requires sulfonylation of tetrahydrothiophene followed by benzodioxole alkylation.
Research Findings and Functional Implications
- Receptor Affinity: The cyclic sulfone in the target compound may enhance selectivity for sulfotransferases or sulfonate-binding kinases compared to dimethylamino analogs.
- Metabolic Stability: The benzodioxole methyl group may reduce oxidative metabolism compared to non-methylated analogs, as seen in related compounds .
- Toxicity Profile : Cyclic sulfones are associated with lower nephrotoxicity risks compared to linear sulfonamides, based on preclinical data from sulfonyl-containing drugs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzodioxole moiety and a sulfonyl group. The IUPAC name reflects its complex architecture, which is essential for its biological activity. The molecular formula is , with a molecular weight of approximately 354.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a potential candidate for diabetes treatment .
- Anticancer Properties : The sulfonyl group in the compound may enhance its ability to interact with cancer cell signaling pathways. Research indicates that related benzodioxole derivatives exhibit significant cytotoxic effects against various cancer cell lines .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| α-Amylase Inhibition | 0.68 | Streptozotocin-induced diabetic mice model |
| Cytotoxicity (Cancer Cells) | 26 - 65 | Various cancer cell lines |
| Cytotoxicity (Normal Cells) | >150 | Hek293t |
These findings indicate that the compound exhibits potent inhibitory effects on α-amylase while demonstrating selectivity towards cancer cells over normal cells, suggesting a favorable safety profile .
In Vivo Studies
In vivo experiments using diabetic mice have shown promising results:
- Administration of the compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses. This effect underscores the potential of this compound in managing diabetes through enzymatic inhibition .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : A study demonstrated that the compound effectively reduced hyperglycemia in diabetic mice models, indicating its potential use as an antidiabetic agent.
- Cancer Treatment : Another investigation focused on its cytotoxic effects against specific cancer types, revealing that it could induce apoptosis in cancer cells while sparing normal cells.
Q & A
Q. What are the recommended synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide, and what challenges arise during purification?
Methodological Answer: The compound’s synthesis involves sequential sulfonylation and coupling reactions. A typical approach includes:
Sulfonylation of tetrahydrothiophene-3-sulfonic acid using oxidizing agents (e.g., hydrogen peroxide) to form the 1,1-dioxide intermediate.
Benzamide coupling : Reacting the sulfonyl intermediate with 1,3-benzodioxol-5-ylmethylamine under Schotten-Baumann conditions (e.g., using triethylamine as a base in dichloromethane).
Purification Challenges :
- The sulfone group may lead to hygroscopic byproducts, requiring anhydrous conditions and silica gel chromatography with gradient elution (e.g., 60–90% ethyl acetate in hexane) .
- Crystallization in polar aprotic solvents (e.g., acetonitrile) improves purity but may require repeated recrystallization to remove residual sulfonic acid derivatives.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Confirm the benzodioxole protons (δ 6.7–6.9 ppm) and sulfonyl-linked methylene protons (δ 4.2–4.5 ppm).
- ¹³C NMR : Verify the sulfone carbonyl resonance (δ ~165 ppm) and benzodioxole carbons (δ 100–150 ppm).
- X-ray Crystallography :
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity, given its structural similarity to cannabinoid receptor ligands?
Methodological Answer:
- In Vitro Receptor Binding Assays :
- Functional Assays :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo.
- Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy.
- Metabolite Identification :
- Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) to detect active metabolites that may explain discrepancies.
- Species-Specific Differences :
Q. What computational strategies are effective for predicting off-target interactions of this sulfonamide-containing compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate the compound’s interaction with sulfotransferases or carbonic anhydrases (common off-targets for sulfonamides) using AMBER or GROMACS.
- Analyze binding free energy (MM-PBSA) to prioritize high-risk off-targets .
- Chemoproteomics :
- Use activity-based protein profiling (ABPP) with a sulfonamide-directed probe to experimentally validate predicted interactions .
Q. How can crystallographic data be leveraged to optimize the compound’s solubility without compromising receptor binding?
Methodological Answer:
- Co-crystallization with Coformers :
- Structural Water Analysis :
Q. What experimental designs are critical for assessing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Fragment-Based SAR :
- Synthesize analogs with systematic modifications (e.g., replacing benzodioxole with indole or altering the sulfonyl group to sulfonamide).
- Free-Wilson Analysis :
- Quantify contributions of substituents to biological activity using multivariate regression. Validate with leave-one-out cross-validation .
- 3D-QSAR :
- Build comparative molecular field analysis (CoMFA) models using SYBYL-X to predict activity cliffs .
Q. How should researchers address discrepancies in NMR spectral data between theoretical predictions and experimental results?
Methodological Answer:
- DFT Calculations :
- Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level using Gaussian. Simulate NMR shifts with gauge-including atomic orbitals (GIAO).
- Compare computed vs. experimental shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Variable Temperature NMR :
- Acquire spectra at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the sulfonyl group) .
Q. What methodologies are recommended for analyzing the compound’s metabolic pathways in hepatocyte models?
Methodological Answer:
- Stable Isotope Tracing :
- Incubate hepatocytes with ¹³C-labeled compound. Use HRMS to track isotopic incorporation into metabolites.
- Reaction Phenotyping :
- Inhibit specific CYP isoforms (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes.
- Reactive Metabolite Screening :
- Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
Q. How can researchers reconcile conflicting crystallographic refinement statistics (e.g., R-factor vs. R-free) for this compound?
Methodological Answer:
- Twinning Analysis :
- Disorder Modeling :
- Refine alternative conformations for flexible groups (e.g., the tetrahydrothiophene ring) with occupancy parameters.
- Data Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
